molecular formula C24H33NO5 B4042830 N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine;oxalic acid

N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4042830
M. Wt: 415.5 g/mol
InChI Key: CDENCCBEDXRDPX-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a phenoxy group, all connected to a butan-1-amine backbone. The addition of oxalic acid forms a salt, enhancing its stability and solubility.

Scientific Research Applications

N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 4-(2-tert-butyl-5-methylphenoxy)butan-1-amine with benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions, using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium azide (NaN3), alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(2-tert-butylphenoxy)butan-1-amine
  • N-benzyl-4-(2-methylphenoxy)butan-1-amine
  • N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-ol

Uniqueness

N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl and phenoxy groups enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.C2H2O4/c1-18-12-13-20(22(2,3)4)21(16-18)24-15-9-8-14-23-17-19-10-6-5-7-11-19;3-1(4)2(5)6/h5-7,10-13,16,23H,8-9,14-15,17H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDENCCBEDXRDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine;oxalic acid
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N-benzyl-4-(2-tert-butyl-5-methylphenoxy)butan-1-amine;oxalic acid
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